Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate
Description
Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a benzyl substituent at the 4-position and geminal difluorination at the 3-position. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective moiety for the piperidine nitrogen, facilitating synthetic modifications. The benzyl group enhances lipophilicity and may influence biological activity, making this compound a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting neurological or infectious diseases .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2NO2/c1-16(2,3)22-15(21)20-10-9-14(17(18,19)12-20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRYRLANXPSZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl carbamate group to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or fluorinating agents in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate is investigated for its potential as a pharmacological agent. Its structure allows it to serve as a building block for synthesizing pharmaceuticals targeting neurological disorders and other therapeutic areas.
Recent studies have shown that derivatives of this compound exhibit biological activities that suggest modulation of neurotransmitter receptors, which could lead to therapeutic effects in conditions such as Parkinson's disease and depression .
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : Using potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
- Reduction : Employing lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
- Nucleophilic Substitution : Reactions at the benzyl or fluorine-substituted positions allow for the formation of substituted piperidine derivatives .
These reactions are crucial for developing new compounds with desired properties.
Biological Studies
The compound has been explored for its interaction with specific molecular targets, particularly in receptor binding studies. Its difluorobenzyl moiety enhances binding affinity and selectivity towards dopamine receptors, making it a candidate for further investigation into its pharmacokinetics and pharmacodynamics .
Case Study 1: Dopamine Receptor Antagonism
A study focused on the selective antagonism of dopamine receptor subtype D4 (D4R) using this compound revealed that the compound could significantly modulate receptor activity. The research utilized molecular dynamics simulations to confirm binding modes and affinities, suggesting potential therapeutic applications in managing dopamine-related disorders .
Case Study 2: Synthesis of Specialty Chemicals
An industrial application involved optimizing synthetic routes for large-scale production of this compound. Techniques such as continuous flow reactors were employed to enhance yield and purity while ensuring compliance with quality control measures. This approach highlights the compound's utility in developing specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Diversity: The benzyl group in the target compound contrasts with electron-withdrawing groups like trifluoromethyl (in ) or heterocyclic amines (e.g., benzimidazolylamino in 144b). These substituents modulate electronic properties, solubility, and target binding . Geminal difluorination at the 3-position is a shared feature, enhancing metabolic stability and conformational rigidity compared to non-fluorinated analogs (e.g., tert-butyl 4-phenylpiperidine-1-carboxylate) .
Synthetic Efficiency: Yields vary significantly. For example, 144b (23% yield) requires multistep coupling and reduction, whereas tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1-carboxylate is synthesized in near-quantitative yields via halogenation and cyclization .
Applications: Drug Development: Compounds with aromatic substituents (e.g., benzyl, trifluoromethylphenyl) are prioritized in antimalarial and kinase inhibitor programs . Building Blocks: Derivatives with aminomethyl or azide groups (e.g., tert-butyl 4-(azidomethyl)-3,3-difluoropiperidine-1-carboxylate) enable click chemistry for bioconjugation .
Research Findings and Implications
Fluorine’s Role : The 3,3-difluoro motif is critical for improving bioavailability and resistance to oxidative metabolism, a trend observed in FDA-approved drugs like JAK inhibitors .
Stereochemical Impact : Enantiomeric purity (e.g., (4S)- vs. (5R)-configurations in and ) influences biological activity, necessitating chiral resolution techniques during synthesis .
Scalability Challenges : Low-yield reactions (e.g., 23% for 144b) highlight the need for optimized catalytic systems or alternative routes, such as flow chemistry or microwave-assisted synthesis .
Biological Activity
Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate (CAS No. 1334414-67-3) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C17H23F2NO2
- Molecular Weight : 311.38 g/mol
- IUPAC Name : this compound
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is noted for its potential as an inhibitor in several enzymatic pathways, particularly those related to inflammation and cancer.
Inhibitory Activity
In studies exploring the structure-activity relationship (SAR), compounds similar to tert-butyl 4-benzyl-3,3-difluoropiperidine have shown significant inhibition of key enzymes involved in metabolic pathways. For instance, modifications in the piperidine ring have resulted in enhanced binding affinities and inhibitory potencies against specific targets .
Biological Activity Overview
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | NAPE-PLD | 72 nM | |
| Antiviral Activity | Influenza Virus Neuraminidase | EC50 not specified | |
| Anticancer Activity | BCL6 Degradation | DC50 = 35 nM |
Case Study 1: Inhibition of NAPE-PLD
A study demonstrated that tert-butyl 4-benzyl-3,3-difluoropiperidine derivatives effectively inhibited NAPE-PLD, an enzyme implicated in the metabolism of bioactive lipids. The most potent compound from this series exhibited an IC50 value of 72 nM, indicating a strong inhibitory effect .
Case Study 2: Antiviral Properties
Research into the antiviral properties of similar compounds revealed that they could inhibit influenza virus neuraminidase effectively. Although specific quantitative data for tert-butyl 4-benzyl-3,3-difluoropiperidine was not detailed, the structural similarities suggest potential efficacy against viral pathogens .
Case Study 3: Cancer Therapeutics
In the context of oncology, modifications to the compound's structure have been linked to enhanced degradation of the BCL6 protein, which plays a crucial role in lymphoid malignancies. The compound demonstrated a DC50 value of 35 nM in cellular assays, showcasing its potential as a therapeutic agent against BCL6-dependent cancers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : A multi-step synthesis approach is typically employed. For analogous piperidine derivatives, cyclization of a benzyl-substituted precursor with tert-butyl carbamate under reflux in dichloromethane or THF is common. Optimization includes using catalysts (e.g., DMAP) and controlled temperatures (0–20°C) to minimize side reactions . Purification via silica gel chromatography ensures high purity.
- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity and reaction time based on intermediate stability.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm backbone structure and substituent positions. F NMR is critical for verifying difluoro substitution .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, especially for stereochemical confirmation .
Q. How can solubility and stability profiles of this compound be determined under experimental conditions?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) via gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor degradation products using LC-MS .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodology : Use Gaussian or ORCA software to calculate transition state energies and Fukui indices. Compare computational predictions with experimental outcomes (e.g., substituent effects on reaction rates) .
- Data Analysis : Correlate HOMO/LUMO gaps with observed reactivity. Validate using kinetic isotope effects or Hammett plots.
Q. What strategies address discrepancies between X-ray crystallographic data and NMR-derived conformational analyses?
- Methodology :
- Crystallography : Refine SHELXL models with high-resolution data to resolve torsional angles and hydrogen bonding networks .
- NMR : Perform NOESY/ROESY experiments to assess solution-state conformers. Compare with crystal packing effects using Mercury software .
- Case Study : If crystal structures show planar piperidine rings but NMR suggests chair conformers, evaluate solvent polarity’s role in stabilizing different conformations.
Q. How does the benzyl substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding poses with targets like GABA receptors. Validate via mutagenesis (e.g., alanine scanning) .
- SAR Analysis : Synthesize analogs (e.g., without benzyl or with electron-withdrawing groups) and compare IC values in functional assays .
Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can chiral auxiliaries or catalysts be applied?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
